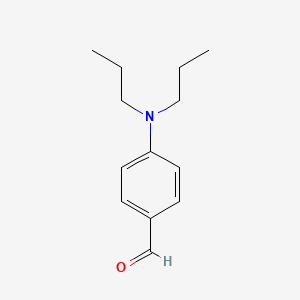

4-(dipropylamino)benzaldehyde

Beschreibung

Contextualization of Aromatic Aldehyde and Tertiary Amine Scaffolds in Organic Chemistry

Aromatic aldehydes and tertiary amines are fundamental functional groups that are integral to the landscape of organic chemistry. eopcw.com Aromatic aldehydes, characterized by a formyl group (-CHO) attached to an aromatic ring, are versatile intermediates in a myriad of chemical transformations. They readily participate in reactions such as nucleophilic additions, condensations, and oxidations, making them crucial building blocks for a wide array of more complex molecules, including pharmaceuticals and dyes. eopcw.comresearchgate.net The aldehyde group's reactivity is a cornerstone of many synthetic strategies. researchgate.netacs.org

Tertiary amines, which feature a nitrogen atom bonded to three organic substituents, are also of paramount importance. fiveable.mesundarbanmahavidyalaya.in Their basicity and nucleophilicity drive many reactions, and they are key components in numerous biologically active compounds, including alkaloids and many pharmaceutical agents. eopcw.comsundarbanmahavidyalaya.in The presence of a tertiary amine can significantly influence a molecule's electronic properties and reactivity. fiveable.me When combined in a single scaffold, as in 4-(dipropylamino)benzaldehyde, the interplay between the electron-donating tertiary amine and the electron-withdrawing aldehyde group creates a molecule with distinct and valuable characteristics.

Significance of Electron-Rich Benzaldehyde (B42025) Derivatives in Advanced Materials and Synthetic Methodologies

Benzaldehyde derivatives that are rich in electrons, such as this compound, possess unique properties that make them highly valuable in the development of advanced materials and novel synthetic methods. The electron-donating amino group at the para-position significantly increases the electron density of the aromatic ring, which in turn influences the molecule's reactivity and photophysical properties. chemimpex.com

This electron-rich nature is particularly significant in the field of nonlinear optics (NLO). researchgate.netrsc.org Molecules with strong intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system can exhibit large NLO responses. rsc.orgresearchgate.netrsc.org In 4-(dialkylamino)benzaldehydes, the amino group acts as the donor and the aldehyde group as the acceptor, making them promising candidates for NLO materials with applications in optical communications and data storage. researchgate.netrsc.org

Furthermore, these derivatives are pivotal in synthetic methodologies. For instance, they are used in the synthesis of fluorescent dyes and probes. chemimpex.comchemimpex.com The ICT character of these molecules often leads to solvatochromism, where the color of the compound changes with the polarity of the solvent. acs.orgresearchgate.net This property is exploited in the design of sensors and imaging agents. google.com They also serve as precursors for various heterocyclic compounds and Schiff bases, which themselves have a wide range of applications. researchgate.net

Historical Development and Evolution of Research on this compound Analogs

Research into 4-(dialkylamino)benzaldehyde analogs has evolved considerably over time. Early studies often focused on their synthesis and basic reactivity. For example, the synthesis of 4-(dimethylamino)benzaldehyde (B131446), a close analog, has been well-established and involves reactions like the condensation of dimethylaniline with paraformaldehyde. These compounds were initially recognized for their utility as reagents in analytical chemistry, such as in the Ehrlich's reagent for the detection of indoles. sigmaaldrich.com

Over the years, the focus of research has shifted towards understanding and harnessing the unique electronic and photophysical properties of these molecules. The investigation into their solvatochromic properties has been a significant area of study, with researchers exploring how the nature of the alkyl groups on the amine and the solvent environment affect the intramolecular charge transfer and, consequently, the absorption and emission spectra. acs.orgresearchgate.net

More recently, research has delved into the specific applications of these analogs in more advanced fields. For instance, 4-(diethylamino)benzaldehyde (B91989) (DEAB) has been extensively studied as an inhibitor of aldehyde dehydrogenase (ALDH) enzymes, which are implicated in various diseases, including cancer. acs.org This has spurred further investigation into other analogs, including this compound, to explore their potential as more potent and selective inhibitors. nih.govnih.gov Early work identified this compound as a more potent reversible inhibitor against certain ALDH isoforms compared to DEAB. nih.gov

Current Research Trends and Foundational Paradigms in this compound Chemistry

Current research on this compound and its analogs is multifaceted, building upon the foundational understanding of their structure and properties. A significant trend is the continued exploration of their potential in medicinal chemistry. Following the discovery of the inhibitory effects of its analogs on ALDH, studies are now focused on synthesizing and evaluating a wider range of derivatives to achieve isoform selectivity and enhanced cellular potency, particularly in the context of cancer therapy. acs.orgnih.gov

Another major research direction is in the field of materials science, particularly for nonlinear optical applications. rsc.orgmdpi.com Scientists are designing and synthesizing new chromophores based on the 4-(dialkylamino)benzaldehyde scaffold to achieve larger hyperpolarizabilities, which are crucial for developing next-generation optoelectronic devices. researchgate.net

Furthermore, the use of this compound and related compounds as fluorescent probes and sensors continues to be an active area of investigation. lookchem.comresearchgate.net Researchers are leveraging their solvatochromic and fluorescent properties to develop sensitive methods for detecting various analytes and for biological imaging. google.comlookchem.com The synthesis of this compound can be achieved through the reaction of 4-fluorobenzaldehyde (B137897) and dipropylamine (B117675). nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(dipropylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-3-9-14(10-4-2)13-7-5-12(11-15)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOZLDYBGNJMMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060617 | |

| Record name | Benzaldehyde, 4-(dipropylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-28-5 | |

| Record name | 4-(Dipropylamino)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(N,N-Dipropylamino)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-(Dipropylamino)benzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-(dipropylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-(dipropylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(dipropylamino)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-(DIPROPYLAMINO)BENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU88O0QKA9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Precursor Chemistry of 4 Dipropylamino Benzaldehyde

Established Synthetic Routes for 4-(Dipropylamino)benzaldehyde

Nucleophilic Aromatic Substitution Approaches Utilizing Substituted Benzaldehydes

A prominent method for synthesizing this compound involves the nucleophilic aromatic substitution (SNA_r) reaction. This approach typically utilizes a benzaldehyde (B42025) derivative with a good leaving group at the para position, which is subsequently displaced by dipropylamine (B117675).

One common substrate for this reaction is 4-fluorobenzaldehyde (B137897). The fluorine atom, being highly electronegative, activates the aromatic ring towards nucleophilic attack. mdpi.comreddit.com The reaction between 4-fluorobenzaldehyde and dipropylamine proceeds to yield this compound. whiterose.ac.uk This reaction is often facilitated by the presence of a base and is typically carried out at elevated temperatures. For instance, a study reported the synthesis of this compound by reacting 4-fluorobenzaldehyde and dipropylamine at 100 °C for 48 hours, resulting in a 56% yield after purification. whiterose.ac.uk

The choice of the leaving group is crucial for the success of the SNA_r reaction. Fluorine is often preferred over other halogens like chlorine because its strong electron-withdrawing nature helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, which is the rate-limiting step. reddit.com While 4-chlorobenzaldehyde (B46862) could theoretically be used, the reaction is generally slower and may require more forcing conditions. reddit.com

Another strategy involves the in-situ generation of the nucleophile, dimethylamine, from the decomposition of N,N-dimethylformamide (DMF) assisted by a hydroxide (B78521) source. This method has been successfully applied to the synthesis of 4-(dimethylamino)benzaldehyde (B131446) from 4-fluorobenzaldehyde. nih.gov A similar principle could be extended to the synthesis of this compound, although specific adaptations would be necessary.

Alternative Formylation Strategies for Dipropylaniline Derivatives

The direct introduction of a formyl group (-CHO) onto the aromatic ring of N,N-dipropylaniline is another key synthetic strategy. Several classical and modern formylation reactions can be employed for this purpose.

The Vilsmeier-Haack reaction is a widely used and reliable method for the formylation of electron-rich aromatic compounds, including dialkylanilines. tcichemicals.comwikipedia.orgchemistrysteps.com This reaction involves the use of a Vilsmeier reagent, which is typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. tcichemicals.comjk-sci.comyoutube.com The electron-donating dipropylamino group strongly activates the para position of the benzene (B151609) ring, making it highly susceptible to electrophilic attack by the Vilsmeier reagent. tcichemicals.comchemistrysteps.com The resulting iminium ion is then hydrolyzed during aqueous workup to afford the desired this compound. wikipedia.orgyoutube.com

Other formylation methods that could be adapted for N,N-dipropylaniline include:

The Gattermann-Koch reaction: This method uses carbon monoxide and hydrochloric acid in the presence of a catalyst, but it is generally suitable for less activated aromatic rings. wikipedia.org

The Duff reaction: This reaction employs hexamethylenetetramine as the formylating agent and is typically used for phenols. wikipedia.org

Formylation with formic acid: Various protocols exist for the formylation of amines using formic acid, sometimes in the presence of catalysts like zinc chloride or under solvent-free conditions. mdpi.comresearchgate.net For example, aromatic amines can be formylated with formic acid in polyethylene (B3416737) glycol at room temperature. mdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical to maximize the yield and purity of this compound while minimizing side reactions. Key parameters that are often fine-tuned include temperature, solvent, catalyst, and reaction time.

In nucleophilic aromatic substitution reactions, temperature control is crucial. For instance, in the reaction of 4-fluorobenzaldehyde with dipropylamine, a temperature of 100°C was maintained for an extended period to ensure completion. whiterose.ac.uk The choice of solvent can also significantly impact the reaction rate and outcome. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are often effective in promoting SNA_r reactions. walisongo.ac.id

For the Vilsmeier-Haack reaction, maintaining a low temperature (e.g., ≤5°C) during the formation of the Vilsmeier reagent and the subsequent formylation step can minimize the formation of byproducts. The stoichiometry of the reagents, particularly the ratio of the formylating agent to the aniline (B41778) derivative, is another important factor to control for optimal results.

The table below summarizes some of the reaction conditions reported for the synthesis of related aminobenzaldehydes, which can serve as a starting point for optimizing the synthesis of this compound.

| Reaction Type | Substrates | Reagents/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Nucleophilic Aromatic Substitution | 4-Fluorobenzaldehyde, Dipropylamine | - | - | 100 | 56 | whiterose.ac.uk |

| Nucleophilic Aromatic Substitution | 4-Fluorobenzaldehyde, 4-Methoxyphenol | K₂CO₃ | DMSO | 140 | - | walisongo.ac.id |

| Vilsmeier-Haack Reaction | Dimethylaniline | POCl₃, DMF | - | ≤5 (formylation) | - | |

| Formylation with Formic Acid | Aromatic Amines | - | Polyethylene Glycol | Room Temp | Good to Excellent | mdpi.com |

Novel Approaches in this compound Synthesis

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of aromatic aldehydes, including those with dialkylamino substituents.

Catalytic Systems for Efficient Carbon-Carbon Bond Formation

Modern synthetic chemistry is increasingly moving towards catalytic methods to form carbon-carbon bonds, offering advantages in terms of efficiency and atom economy. While direct catalytic C-H formylation of N,N-dipropylaniline is still an area of active research, several catalytic approaches for C-C bond formation could be conceptually applied. tubitak.gov.trrsc.orguni-graz.at

For instance, hydroacylation reactions, which involve the addition of an aldehyde C-H bond across a double or triple bond, have seen significant advancements through the use of transition metal catalysts like rhodium and cobalt. acs.org While not a direct route to this compound, these methods highlight the potential of catalytic C-H activation/functionalization strategies.

Photocatalysis has also emerged as a powerful tool in organic synthesis. rsc.org Metal-free photocatalysts like 4CzIPN have been shown to facilitate a variety of reactions under mild conditions, including C-C bond formation. rsc.org The development of photocatalytic systems for the direct formylation of aromatic amines could provide a greener and more efficient alternative to traditional methods.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.orgpreprints.org In the context of this compound synthesis, this translates to several potential improvements over classical methods.

One key area of focus is the use of greener solvents. Traditional solvents like DMF and chlorinated hydrocarbons pose environmental and health risks. Research into the use of more benign solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water, is ongoing. rsc.org For example, some formylation reactions of amines have been successfully carried out in polyethylene glycol or under solvent-free conditions. mdpi.comresearchgate.net

Another green chemistry approach is the use of catalysts to replace stoichiometric reagents. Catalytic methods, as discussed in the previous section, reduce waste and improve atom economy. preprints.org The development of reusable catalysts is a particularly important goal.

Furthermore, exploring alternative, less hazardous reagents is a priority. For example, using oxalic acid as a carbon monoxide surrogate in manganese-catalyzed N-formylation of anilines presents a safer alternative to handling gaseous CO. acs.org While this specific example leads to formanilides, the underlying principle of using safer reagents is broadly applicable.

Flow Chemistry and Continuous Processing Techniques

The synthesis of this compound can be effectively adapted to flow chemistry and continuous processing systems, offering significant advantages over traditional batch methods in terms of safety, efficiency, and scalability. A primary strategy for this transformation in a continuous setup is the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic compounds.

The Vilsmeier-Haack reaction involves the in-situ formation of a reactive formylating agent, the Vilsmeier reagent (a chloroiminium salt), from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃). ru.nlscirp.orgjournalijar.com This reagent then undergoes an electrophilic aromatic substitution with an activated arene, such as N,N-dipropylaniline, to yield an iminium ion intermediate. Subsequent aqueous hydrolysis of this intermediate produces the target aldehyde, this compound. ru.nlscirp.org

The adaptation of this reaction to a continuous flow process allows for precise control over reaction parameters, which is crucial due to the exothermic nature of the Vilsmeier reagent formation and its high reactivity. ru.nlacs.org Microreactors provide superior heat and mass transfer compared to batch reactors, mitigating risks associated with localized temperature increases and enabling reactions to be performed under more aggressive conditions safely. durham.ac.ukbeilstein-journals.org

A continuous flow setup for the Vilsmeier-Haack formylation typically involves the initial generation of the Vilsmeier reagent in a dedicated reactor coil, followed by its immediate introduction into a second reactor where it mixes with the electron-rich arene. acs.orgrsc.org This "telescoped" approach avoids the isolation of the hazardous and unstable Vilsmeier reagent. rsc.orgvapourtec.com

Research on the continuous flow Vilsmeier-Haack formylation of N,N-dimethylaniline, a close structural analog of the precursor to this compound, provides a strong model for this process. ru.nlacs.org In such a setup, solutions of DMF and POCl₃ are pumped and mixed in a first reactor coil to generate the Vilsmeier reagent. The residence time in this coil is critical to ensure complete conversion of the starting materials. rsc.org The resulting stream is then merged with a solution of the aniline derivative (e.g., N,N-dipropylaniline) in a second temperature-controlled reactor coil to effect the formylation.

Inline process analytical technology (PAT), such as FTIR spectroscopy, is instrumental in monitoring the reaction in real-time. rsc.org It allows for the confirmation of the complete formation of the Vilsmeier reagent before it is mixed with the aniline substrate, which is crucial to prevent side reactions, such as polymerization, that can occur if unreacted POCl₃ comes into contact with the electron-rich arene. rsc.org

The table below outlines a representative set of conditions for the continuous flow Vilsmeier-Haack formylation of an N,N-dialkylaniline, based on published methodologies for analogous substrates. ru.nlacs.org

Table 1: Representative Parameters for Continuous Flow Vilsmeier-Haack Formylation

| Parameter | Value | Description |

| Reagent Generation | ||

| Reactants | DMF, POCl₃ | Formation of the Vilsmeier reagent. |

| Reactor Type | PFA Capillary Coil | Inert and chemically resistant tubing. |

| Residence Time | 90 seconds | Time required for complete reagent formation as monitored by inline IR. rsc.org |

| Temperature | Ambient | The reaction is exothermic but controlled by the microreactor's efficiency. |

| Formylation Reaction | ||

| Substrate | N,N-dipropylaniline | The electron-rich aromatic compound to be formylated. |

| Reactor Type | PFA Capillary Coil | Allows for continuous processing and controlled heating. |

| Residence Time | 5 - 20 minutes | Optimization is required to ensure complete conversion. |

| Temperature | 60 - 80 °C | Elevated temperature to drive the electrophilic substitution. |

| Work-up | ||

| Quenching | Aqueous Base (e.g., NaOH) | Hydrolysis of the iminium intermediate to the final aldehyde product. |

This flow chemistry approach not only enhances the safety and control of the synthesis of this compound but also facilitates rapid optimization and scale-up of the production process. acs.orgdurham.ac.uk The ability to telescope reaction steps without isolating reactive intermediates is a key advantage of continuous processing. vapourtec.com

Chemical Reactivity and Mechanistic Investigations of 4 Dipropylamino Benzaldehyde

Reactivity at the Aldehyde Functional Group

The aldehyde moiety is the primary site of reactivity in 4-(dipropylamino)benzaldehyde, participating in a variety of transformations typical of aromatic aldehydes.

Nucleophilic Addition and Condensation Reactions

The carbonyl group of this compound is electrophilic and readily undergoes nucleophilic addition. For instance, it can react with organometallic reagents like Grignard reagents to form secondary alcohols. A notable class of reactions is condensation reactions, where nucleophilic addition is followed by the elimination of a water molecule.

A prominent example is the Knoevenagel condensation, where this compound reacts with compounds containing active methylene (B1212753) groups. For example, its analog, 4-(dimethylamino)benzaldehyde (B131446), reacts with malononitrile (B47326) in methanol (B129727) to yield benzylidenemalononitriles. researchgate.net Similarly, it can react with ethyl cyanoacetate (B8463686) in the presence of a catalyst like pyridine. Another significant condensation reaction is with primary amines to form Schiff bases. evitachem.com For example, 4-(dimethylamino)benzaldehyde reacts with chitosan (B1678972) under microwave irradiation to form a Schiff base. nih.gov It also reacts with 2-aminobenzoic acid in ethanol (B145695) to yield a Schiff base. chemrj.org

These reactions are often catalyzed by acids or bases, which serve to activate either the aldehyde or the nucleophile. acs.orgresearchgate.net The general mechanism for Schiff base formation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. evitachem.comacs.org

Exploration of Schiff Base Formation Kinetics and Equilibrium

The kinetics of Schiff base formation are dependent on the reaction conditions and the nature of the reacting amine. The reaction is typically reversible, and the equilibrium can be shifted towards the product by removing water, for instance, by using a Dean-Stark apparatus. The stability of the formed Schiff base can be influenced by the electronic properties of the substituents on the aromatic ring. nih.gov For instance, the formation of Schiff bases from 4-(dimethylamino)benzaldehyde and various amines has been studied, and these reactions are often thermodynamically controlled. acs.org

| Reactant 1 | Reactant 2 | Product Type | Reaction Condition |

| 4-(dimethylamino)benzaldehyde | Primary Amines | Schiff Base | Mild acidic or basic conditions |

| 4-(dimethylamino)benzaldehyde | Pyrroles | Schiff Base | Mild acidic or basic conditions |

| 4-(dimethylamino)benzaldehyde | Hydrazines | Hydrazone | - evitachem.com |

| 4-(dimethylamino)benzaldehyde | Thiosemicarbazide | Thiosemicarbazone | Ethanol, reflux, catalytic acetic acid |

| 4-fluorobenzaldehyde (B137897) | Dipropylamine (B117675) | This compound | 100 °C, 48 h nih.govacs.org |

| 4-(dimethylamino)benzaldehyde | Malononitrile | Benzylidenemalononitrile | Methanol researchgate.net |

| 4-(dimethylamino)benzaldehyde | 2-aminobenzoic acid | Schiff Base | Ethanolic solution, reflux chemrj.org |

Oxidation and Reduction Pathways of the Carbonyl Moiety

The aldehyde group of this compound can be both oxidized and reduced. Oxidation typically yields the corresponding carboxylic acid, 4-(dipropylamino)benzoic acid. This can be achieved using various oxidizing agents. For its analog, 4-(dimethylamino)benzaldehyde, common oxidizing agents include potassium permanganate (B83412) or chromium trioxide. In some biological systems, aldehyde dehydrogenases (ALDHs) can catalyze the oxidation of this compound. nih.govnih.govscispace.com

Conversely, the carbonyl group can be reduced to a primary alcohol, 4-(dipropylamino)benzyl alcohol. This reduction can be accomplished using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. For instance, 4-methoxybenzaldehyde (B44291) and 4-(dimethylamino)benzaldehyde can be reduced to their corresponding alcohols using polymethylhydrosiloxane (B1170920) in the presence of potassium carbonate. researchgate.net

Influence of the Dipropylamino Substituent on Aromatic Ring Reactivity

The dipropylamino group is a strong electron-donating group, which significantly influences the reactivity of the aromatic ring.

Electron-Donating Effects and Aromatic Electrophilic/Nucleophilic Substitution

The nitrogen atom of the dipropylamino group possesses a lone pair of electrons that can be delocalized into the benzene (B151609) ring through resonance. This increases the electron density of the ring, particularly at the ortho and para positions relative to the amino group. quora.com This enhanced electron density makes the aromatic ring more susceptible to electrophilic aromatic substitution reactions. chemimpex.com

While the electron-rich nature of the ring generally disfavors nucleophilic aromatic substitution, such reactions can occur under specific conditions, particularly if a good leaving group is present on the ring. For example, the synthesis of this compound itself can be achieved via nucleophilic aromatic substitution of 4-fluorobenzaldehyde with dipropylamine. nih.govacs.org In this case, the electron-withdrawing aldehyde group facilitates the nucleophilic attack. nih.govacs.org

Stereoelectronic Control in Subsequent Transformations

Stereoelectronic effects, which involve the influence of orbital overlap on the steric course of a reaction, play a role in the transformations of this compound derivatives. The electron-donating nature of the dipropylamino group can influence the conformation and reactivity of the molecule. nih.gov

In reactions involving the formation of new stereocenters, the electronic properties of the dipropylamino group can affect the diastereoselectivity. For example, in the formation of thiazolidine (B150603) derivatives from substituted benzaldehydes, the stereoselectivity can be influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net The strong electron-donating character of the dipropylamino group can stabilize transition states and influence the preferred reaction pathways. vulcanchem.com

Intramolecular and Intermolecular Interactions

The reactivity and physical properties of this compound are governed by a combination of forces within each molecule (intramolecular) and between adjacent molecules (intermolecular). The key structural features influencing these interactions are the electron-donating dipropylamino group, the electron-withdrawing aldehyde group, and the aromatic phenyl ring. This combination creates a "push-pull" electronic system, leading to significant molecular polarity and specific interaction patterns.

In the crystalline state, DMABA molecules are known to form ordered structures stabilized by a network of weak hydrogen bonds and other non-covalent interactions. nih.govresearchgate.net X-ray crystallography studies of DMABA reveal that there are no classic O-H···O or N-H···O hydrogen bonds, as the molecule lacks hydroxyl or N-H protons. lookchem.com Instead, the crystal packing is dominated by weaker C-H···O and C-H···π interactions. nih.govresearchgate.net

C-H···O Hydrogen Bonds: In the crystal lattice of DMABA, hydrogen atoms attached to the benzene ring and the methyl groups can act as weak hydrogen bond donors, interacting with the electronegative oxygen atom of the aldehyde group on an adjacent molecule. nih.goviucr.org These interactions link molecules into extended chains. nih.govresearchgate.net

C-H···π Interactions: An interaction where a C-H bond points towards the electron-rich face of an aromatic ring is also observed, further stabilizing the crystal structure. nih.govresearchgate.net

π-π Stacking: The planar aromatic rings of DMABA molecules stack on top of each other, a common stabilizing interaction in aromatic compounds. nih.govresearchgate.net In one study, the distance between the centers of stacked benzene rings was found to be 3.697 Å. nih.gov

It is highly probable that this compound would exhibit similar, albeit modified, interactions. The longer, more flexible propyl chains would introduce greater steric hindrance, potentially altering the efficiency of crystal packing and the specific geometry of the intermolecular bonds compared to the more compact methyl groups of DMABA.

In solution, these specific hydrogen bonding networks are disrupted. The interactions are replaced by solvation, where solvent molecules surround the this compound molecule. The nature and strength of these solute-solvent interactions are heavily dependent on the solvent's properties, particularly its polarity.

Table 1: Intermolecular Interactions in Crystalline 4-(Dimethylamino)benzaldehyde (Analog)

| Interaction Type | Description | Significance in Crystal Packing |

|---|---|---|

| C-H···O Hydrogen Bonds | Weak hydrogen bonds linking molecules into chains via the aldehyde oxygen. nih.goviucr.org | Primary force in forming one-dimensional molecular arrays. nih.gov |

| C-H···π Interactions | A C-H bond on one molecule interacts with the π-electron cloud of a neighboring benzene ring. nih.gov | Contributes to linking independent molecules within the crystal unit. nih.govresearchgate.net |

| π-π Stacking Interactions | Parallel stacking of aromatic rings between adjacent molecules. nih.govresearchgate.net | Stabilizes the overall three-dimensional structure. nih.gov |

Solvent polarity plays a critical role in the chemical reactivity of polar molecules like this compound by influencing reactant solubility, stabilizing or destabilizing transition states, and in some cases, directly participating in the reaction mechanism.

A plot of the logarithm of the reaction rate constant versus the reciprocal of the dielectric constant of the medium was found to be linear, which is characteristic of an ion-dipole type interaction in the rate-determining step. researchgate.net Similar behavior would be anticipated for this compound in analogous reactions.

Generally, for reactions involving this compound:

Reactions forming polar or charged intermediates: These reactions, such as those involving nucleophilic attack on the carbonyl carbon, are typically accelerated in polar protic solvents (e.g., ethanol) or polar aprotic solvents (e.g., DMF, DMSO). These solvents can stabilize the charged transition states that lead to these intermediates.

Solubility: The compound is generally soluble in polar organic solvents like ethanol and acetone (B3395972) but has limited solubility in water. solubilityofthings.com Carrying out reactions in a solvent that fully dissolves all reactants is crucial for achieving efficient reaction rates.

Table 2: Effect of Solvent on Reactions of Dialkylaminobenzaldehydes

| Reaction Type | Solvent Polarity Effect | Rationale |

|---|---|---|

| Oxidation by TEABC (DMABA analog) researchgate.net | Rate increases with increasing solvent polarity. | The transition state is more polar than the reactants and is stabilized by polar solvents, lowering the activation energy. |

| Schiff Base Formation | Often carried out in polar solvents like ethanol. | Ethanol solubilizes the reactants and can facilitate proton transfer in the acid-catalyzed mechanism. |

Hydrogen Bonding Networks in Crystalline and Solution States

Elucidation of Reaction Mechanisms and Transition States

Understanding the precise pathway of a chemical reaction involves identifying intermediates and the high-energy transition states that connect them. numberanalytics.comlibretexts.org For this compound, a primary reaction pathway is the condensation with primary amines to form Schiff bases (imines).

The general mechanism for acid-catalyzed Schiff base formation involves two key stages:

Formation of a Hemiaminal Intermediate: The reaction begins with the protonation of the aldehyde's carbonyl oxygen by an acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack. A primary amine, acting as a nucleophile, attacks the activated carbonyl carbon. Subsequent deprotonation of the nitrogen atom yields a neutral tetrahedral intermediate called a hemiaminal or carbinolamine. vulcanchem.comresearchgate.net

Dehydration to form the Imine: The hydroxyl group of the hemiaminal is protonated by the acid catalyst, converting it into a good leaving group (water). The lone pair of electrons on the nitrogen atom then pushes out the water molecule, forming a resonance-stabilized iminium ion. Deprotonation of the nitrogen by a base (like water or another amine molecule) yields the final Schiff base product and regenerates the acid catalyst.

Theoretical studies, often using Density Functional Theory (DFT), are crucial for mapping the energy profile of such reactions and characterizing the fleeting transition states. sumitomo-chem.co.jp For the asymmetric addition of dimethylzinc (B1204448) to benzaldehyde (B42025), computational studies have identified four distinct diastereomeric transition structures. acs.org The calculations revealed that the stereochemical outcome of the reaction is determined by the relative energy stabilities of these transition states, which are influenced by steric and electrostatic repulsions. acs.org For instance, structures that minimize nonbonded repulsion between the aldehyde's phenyl group and the catalyst are favored. acs.org

Similar computational approaches applied to the reactions of this compound would allow for a detailed understanding of how the bulky dipropylamino group influences the geometry and energy of transition states, thereby affecting reaction rates and selectivity. A proposed mechanism for the oxidation of the related DMABA involves the formation of a chromate (B82759) ester intermediate in the slow, rate-determining step. researchgate.netresearchgate.net

Table 3: Key Steps in the Acid-Catalyzed Formation of a Schiff Base from this compound

| Step | Description | Key Species |

|---|---|---|

| 1. Carbonyl Activation | Protonation of the aldehyde oxygen by an acid catalyst. | Protonated aldehyde (activated electrophile) |

| 2. Nucleophilic Attack | The primary amine attacks the activated carbonyl carbon. | Transition State 1 |

| 3. Hemiaminal Formation | Proton transfer results in a neutral tetrahedral intermediate. vulcanchem.com | Hemiaminal (Carbinolamine) Intermediate |

| 4. Water Elimination | Protonation of the hydroxyl group, followed by loss of water. | Iminium Ion |

| 5. Imine Formation | Deprotonation of the nitrogen yields the final product. | Schiff Base (Imine) |

Derivatization Strategies and Advanced Synthetic Applications of 4 Dipropylamino Benzaldehyde

Synthesis of Schiff Base Derivatives

4-(Dipropylamino)benzaldehyde serves as a versatile building block in the synthesis of various Schiff base derivatives. These compounds, characterized by the C=N imine functionality, are formed through the condensation of the aldehyde with primary amines or related compounds. gsconlinepress.com The strong electron-donating nature of the dipropylamino group enhances the reactivity of the aldehyde's carbonyl carbon, facilitating these transformations.

Condensation with Primary Amines for Imin Formation

The reaction between an aldehyde, such as this compound, and a primary amine is a classic method for forming imines, also known as Schiff bases. libretexts.org This acid-catalyzed reaction is reversible and involves the nucleophilic addition of the amine to the aldehyde's carbonyl group, followed by the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com

The general mechanism proceeds through several key steps:

Nucleophilic Attack: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde (B42025).

Proton Transfer: A proton is transferred, leading to the formation of a neutral intermediate known as a carbinolamine. libretexts.org

Protonation and Dehydration: The hydroxyl group of the carbinolamine is protonated in the presence of an acid catalyst, converting it into a good leaving group (water). The subsequent elimination of water results in the formation of a positively charged species called an iminium ion. libretexts.orglumenlearning.com

Deprotonation: A final deprotonation step yields the stable imine product. lumenlearning.com

The reaction rate is sensitive to pH; it is generally fastest around a pH of 5. libretexts.org At very low pH, the amine becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org

Table 1: Examples of Schiff Base Synthesis from Benzaldehyde Derivatives and Primary Amines This table presents examples analogous to the reactions of this compound.

| Aldehyde Reactant | Amine Reactant | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-(Dimethylamino)benzaldehyde (B131446) | 2-Aminobenzoic acid | Ethanol (B145695), reflux, 3 hours | Schiff Base Ligand | chemrj.org |

| 4-(Dimethylamino)benzaldehyde | 2-Aminopyrimidine | Ethanol, acetic acid (catalyst), heat | Pyrimidine Schiff Base | rjptonline.org |

| Benzaldehyde Derivatives | Primary Amines | Microwave irradiation, solvent-free | Imine | ijacskros.com |

| Benzaldehyde | Ethylamine | Distillation to remove water | Crystalline Imine | masterorganicchemistry.com |

Formation of Azines and Hydrazone Derivatives

Beyond simple primary amines, this compound can react with hydrazine (B178648) (H₂N-NH₂) and its derivatives to form hydrazones and azines.

Hydrazones are formed when the aldehyde condenses with a hydrazine derivative, such as diphenylhydrazine or a substituted hydrazine. vulcanchem.com The reaction mechanism is analogous to imine formation, involving nucleophilic attack by the terminal nitrogen of the hydrazine onto the carbonyl carbon, followed by dehydration. evitachem.com For instance, condensing 4-(diphenylamino)benzaldehyde (B1293675) with diphenylhydrazine in refluxing ethanol with a catalytic amount of acetic acid yields the corresponding hydrazone.

Azines are compounds containing a C=N-N=C linkage. Symmetrical azines can be synthesized by reacting two equivalents of an aldehyde with one equivalent of hydrazine hydrate. researchgate.netresearchgate.net Unsymmetrical azines can also be prepared. For example, this compound can be reacted first with hydrazine monohydrate to form a hydrazone intermediate. This intermediate can then be condensed with a different aldehyde, such as 4-cyanobenzaldehyde, to yield an unsymmetrical azine. rsc.org

Table 2: Synthesis of Hydrazone and Azine Derivatives

| Aldehyde Reactant | Hydrazine Reactant | Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Hydrazine monohydrate, then 4-cyanobenzaldehyde | Ethanol, stirring | Unsymmetrical Azine | rsc.org |

| 4-(Diphenylamino)benzaldehyde | Diphenylhydrazine | Ethanol, glacial acetic acid, reflux | Hydrazone | |

| Aldehydes/Ketones | Hydrazine | Refluxing environment | Symmetrical Azine | researchgate.net |

| p-Dimethylaminobenzaldehyde | Aminosulphonyl phenoxyacetylhydrazide | Acetone (B3395972)/Ethanol, acetic acid, reflux | Hydrazone | ub.ro |

Application in the Synthesis of Metal-Ligand Complexes

Schiff bases derived from this compound and its analogs are highly effective ligands in coordination chemistry. researchgate.netnih.gov The imine nitrogen and other potential donor atoms within the ligand structure can chelate with various metal ions to form stable metal complexes. chemrj.orgsci-hub.se These complexes have garnered significant interest due to their diverse applications in fields like catalysis, materials science, and biological systems. gsconlinepress.comresearchgate.net

The formation of these complexes typically involves reacting the Schiff base ligand with a metal salt in a suitable solvent. For example, a Schiff base derived from 4-(dimethylamino)benzaldehyde and 2-aminobenzoic acid was used to synthesize a Manganese(II) complex by refluxing the ligand with Mn(II) chloride in ethanol. chemrj.org Similarly, complexes of Co(II), Ni(II), and Cu(II) have been prepared using a Schiff base ligand obtained from 4-dimethylaminobenzaldehyde and 2-aminophenol. rasayanjournal.co.in The resulting metal complexes often exhibit unique electronic, magnetic, and geometric properties that differ from the free ligands. nih.govrasayanjournal.co.in

Table 3: Examples of Metal-Ligand Complexes from Benzaldehyde-Derived Schiff Bases This table presents examples analogous to complexes formed from this compound derivatives.

| Schiff Base Source | Metal Ion(s) | Proposed Geometry | Reference |

|---|---|---|---|

| 4-(Dimethylamino)benzaldehyde + 2-Aminobenzoic acid | Mn(II) | Tetrahedral | chemrj.org |

| 4-Dimethylaminobenzaldehyde + 2-Aminophenol | Co(II), Ni(II), Cu(II), Zn(II) | Octahedral | rasayanjournal.co.in |

| 4-Dimethylaminobenzaldehyde + 2,4-Dinitrophenylhydrazine | Co(II), Cu(II), Ni(II), Zn(II), Fe(III) | Octahedral | rasayanjournal.co.in |

Construction of Extended π-Conjugated Systems

The electron-rich this compound is an excellent starting material for constructing larger molecules with extended π-conjugated systems. acs.org These systems, where alternating single and multiple bonds create a delocalized network of electrons, are fundamental to developing materials with interesting optical and electronic properties, such as dyes and organic semiconductors. mdpi.com

Synthesis of Chalcone (B49325) Derivatives

Chalcones are a class of compounds characterized by an α,β-unsaturated carbonyl system linking two aromatic rings. They are key precursors in the biosynthesis of flavonoids and are synthesized in the laboratory primarily through the Claisen-Schmidt condensation. scispace.comnih.gov This base-catalyzed reaction involves the condensation of an aromatic aldehyde with a ketone. chemrevlett.com

In this context, this compound can be reacted with an appropriate ketone, such as acetophenone, in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). researchgate.netsaudijournals.com The base abstracts an α-hydrogen from the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the this compound. Subsequent dehydration of the aldol (B89426) addition product yields the final chalcone derivative. The resulting structure possesses an extended π-system that spans across both aromatic rings and the central enone bridge. scispace.com

Table 4: General Conditions for Claisen-Schmidt Condensation to Form Chalcones

| Aldehyde | Ketone | Catalyst/Base | Method | Reference |

|---|---|---|---|---|

| Benzaldehyde Derivatives | Acetophenone Derivatives | Aqueous NaOH | Stirring at room temperature | chemrevlett.com |

| Substituted Benzaldehydes | 4-Morpholinoacetophenone | Basic conditions | Conventional & Microwave-assisted | researchgate.net |

| Benzaldehyde | Acetophenone | NaOH | Standard condensation | scispace.com |

| Benzaldehyde Derivatives | Acetophenone Derivative | 40% NaOH in Ethanol | Stirring at 10°C then room temp | nih.gov |

Integration into Polymeric Structures

The unique electronic and optical properties of this compound and its derivatives make them valuable for incorporation into polymeric structures. solubilityofthings.comchemimpex.com By functionalizing the aldehyde or its derivatives, they can be used as monomers or as pendant groups to modify existing polymers. chemimpex.com This integration can impart specific characteristics to the final polymer, such as enhanced fluorescence, solubility, or specific sensing capabilities. solubilityofthings.comchemimpex.com For example, the fluorescence properties of molecules containing a dimethylamino benzaldehyde moiety are known to be useful in developing sensors and imaging agents when incorporated into polymer matrices. solubilityofthings.com While specific examples detailing the polymerization of this compound itself are specialized, the general principle involves creating monomers that can undergo polymerization reactions, thereby embedding the extended π-system of the dipropylamino-substituted aromatic ring into a larger macromolecular architecture.

Design of Donor-π-Acceptor Architectures

The fundamental principle behind many applications of this compound lies in its role as an electron donor (D) in Donor-π-Acceptor (D-π-A) systems. In this molecular architecture, the electron-rich dipropylamino group acts as the "push" component, increasing the electron density of the aromatic ring. This donor unit is connected via a π-conjugated bridge (a system of alternating single and double bonds) to an electron-accepting (A) moiety, the "pull" component. mdpi.com This arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, a phenomenon that is key to the molecule's use in nonlinear optics, dyes, and molecular electronics. mdpi.commdpi.com

The design of these D-π-A chromophores allows for the fine-tuning of their optical and electronic properties. mdpi.com Key design strategies involving the this compound scaffold include:

Varying the Acceptor Strength: The dialkylamino group is a strong donor. scbt.com By pairing it with various electron acceptors of differing strengths (e.g., cyano, nitro, or dicyanovinyl groups), the energy of the ICT band can be precisely controlled. rsc.org Stronger acceptors generally lead to a greater red-shift (bathochromic shift) in the absorption and emission spectra. mdpi.com

Modifying the π-Conjugated Bridge: The length and nature of the π-linker that connects the donor and acceptor moieties significantly influence the electronic communication between them. Extending the conjugation length, for instance by incorporating thiophene (B33073) or vinyl groups, typically lowers the HOMO-LUMO energy gap, resulting in absorption at longer wavelengths. mdpi.comresearchgate.net

The 4-(dipropylamino)phenyl moiety is a powerful donor group used in these systems. Its analogues, such as 4-(dimethylamino)benzaldehyde and 4-(diphenylamino)benzaldehyde, are also widely used in the synthesis of push-pull chromophores for applications in optoelectronics. The choice of the alkyl or aryl substituents on the nitrogen atom can influence properties like solubility, steric hindrance, and the planarity of the molecule, which in turn affects the efficiency of the ICT process. researchgate.net

Table 1: Examples of D-π-A Systems Utilizing Dialkylaminobenzaldehyde Derivatives

| Donor Moiety | π-Bridge Example | Acceptor Moiety Example | Resulting Property/Application |

|---|---|---|---|

| 4-(Dialkylamino)phenyl | Stilbene | Pyridinium | Nonlinear Optics, Solvatochromic Dyes. |

| 4-(Dialkylamino)phenyl | Imidazole | Indandione | Aggregation-Induced Emission (AIE), Mechanofluorochromism. rsc.org |

| 4-(Dialkylamino)phenyl | Thiazole | Phenothiazine | Hole Transport Material. mdpi.com |

| 4-(Dialkylamino)phenyl | None | Diaminomaleonitrile (B72808) | Chemosensor for Metal Ions. pwr.edu.pl |

Functionalization for Specific Chemical Purposes

The reactive aldehyde group of this compound provides a convenient handle for its incorporation into more complex molecular structures through various condensation reactions, such as Knoevenagel or Schiff base formation. rsc.org This allows for its functionalization for a range of specific chemical purposes.

The ICT properties of D-π-A molecules derived from this compound make them excellent candidates for chemosensors. chemimpex.com A chemosensor operates by signaling the presence of a specific analyte through a measurable change, such as a shift in color (colorimetric) or fluorescence (fluorometric).

Derivatives of dialkylaminobenzaldehydes have been successfully employed in the design of sensors for various species, including metal ions and anions. chemimpex.commdpi.comnih.gov For example, a Schiff base synthesized from 4-(dimethylamino)benzaldehyde and diaminomaleonitrile was designed as a sensor for copper(II) ions. pwr.edu.pl The sensing mechanism relies on the coordination of the metal ion with the sensor molecule. This interaction perturbs the electronic structure of the D-π-A system, leading to a distinct change in its fluorescence spectrum, thus signaling the presence of the target ion. pwr.edu.pl Similarly, related compounds have been developed for the detection of mercury(II) and other environmentally significant ions. mdpi.comresearchgate.net The strong electron-donating character of the dialkylamino group is crucial for establishing the baseline photophysical properties that are subsequently modulated by analyte binding. scbt.comchemimpex.com

In the field of organic electronics, materials with robust charge-transport capabilities are essential. The electron-rich nature of the 4-(dipropylamino)phenyl group makes it a valuable component in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), particularly as a precursor for hole-transport materials (HTMs). mdpi.com

HTMs are responsible for efficiently transporting positive charge carriers (holes) from the anode to the emissive layer of the OLED device. The design of effective HTMs requires specific electronic properties, primarily a highest occupied molecular orbital (HOMO) energy level that is well-aligned with the valence band of the perovskite or emissive layer to ensure efficient hole injection. mdpi.com

Derivatives of 4-(dialkylamino)benzaldehyde are used as building blocks to construct larger, often triarylamine or spirobifluorene-based, molecular architectures suitable for HTMs. acs.orgrsc.orgmdpi.com For instance, condensation reactions using the aldehyde functionality can link the electron-donating aminobenzaldehyde core to other aromatic systems, creating extended π-conjugated molecules. nih.govresearchgate.net These larger structures often possess the required thermal stability, film-forming properties, and electronic characteristics for high-performance OLEDs and perovskite solar cells. mdpi.comrsc.orgresearchgate.net The strong donating ability of the dipropylamino group helps to raise the HOMO energy level of the final molecule into the desired range for efficient hole transport. mdpi.com

Beyond its direct use in functional materials, this compound serves as a key intermediate in multi-step synthetic pathways to produce complex and biologically active molecules. acs.org Its aldehyde group can be readily transformed into a variety of other functional groups, and the dipropylamino moiety influences the reactivity of the aromatic ring.

A prominent example is its use as a scaffold for the synthesis of potent and selective enzyme inhibitors. acs.orgnih.gov Specifically, this compound itself has been identified as a potent, reversible inhibitor of class I aldehyde dehydrogenase (ALDH1). nih.govnih.gov This discovery has spurred the synthesis of a library of analogues to explore structure-activity relationships and develop more effective inhibitors for specific ALDH isoforms, which are implicated in cancer cell biology. acs.orgresearchgate.netmdpi.com

In these synthetic campaigns, this compound or a related precursor like 3-bromo-4-(dipropylamino)benzaldehyde serves as the starting framework. acs.orgmdpi.com The aldehyde group can be used in reactions to build more complex side chains, while further substitutions can be made on the aromatic ring to optimize the inhibitory potency and selectivity against different ALDH isoforms like ALDH1A3 and ALDH3A1. acs.orgresearchgate.net

Table 2: Research Findings on this compound (DPAB) and its Derivatives as ALDH Inhibitors

| Compound | Target Enzyme | Finding | Reference |

|---|---|---|---|

| 4-(N,N-dipropylamino)benzaldehyde (DPAB) | Mouse & Human ALDH1 | Identified as a potent, reversible inhibitor with Ki values in the nanomolar range. | nih.gov |

| 4-(N,N-dipropylamino)benzaldehyde (DPAB) | Human ALDH1A1 | Potently inhibits all-trans retinal oxidation with an IC50 of 0.13 μM. | nih.gov |

| 3-Bromo-4-(dipropylamino)benzaldehyde | Human ALDH1A3 | Showed potent inhibitory activity with an IC50 of 0.63 µM. | researchgate.netmdpi.com |

| 3-Nitro-4-(dipropylamino)benzaldehyde | Human ALDH3A1 | Analogue (compound 18) showed potent inhibition with a Ki of 0.30 µM. | acs.org |

Advanced Spectroscopic Characterization and Photophysical Properties of 4 Dipropylamino Benzaldehyde and Its Derivatives

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides fundamental insights into the electronic structure and excited-state behavior of molecules. For 4-(dipropylamino)benzaldehyde and its derivatives, these studies reveal the nature of their electronic transitions, their response to the environment, and their potential for applications in materials science and sensing.

The electronic spectrum of this compound and its derivatives is characterized by transitions involving the promotion of electrons between different molecular orbitals. The key transitions include π-π* and n-π* transitions, as well as intramolecular charge transfer (ICT) transitions, which are fundamental to their photophysical behavior.

Detailed studies on the closely related analogue, 4-(dimethylamino)benzaldehyde (B131446) (DMABA), provide a framework for understanding these transitions. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) on DMABA have identified several key excited states. conicet.gov.arebi.ac.uk The lowest energy transition is often an n→π* transition, while more intense absorptions at higher energies are assigned to π→π* transitions. conicet.gov.arresearchgate.net A crucial feature in these D-π-A molecules is the ICT state, where photoexcitation leads to a significant transfer of electron density from the amino donor group to the aldehyde acceptor group. rsc.orgrsc.org This charge transfer is responsible for the strong solvatochromic effects observed in these compounds.

In derivatives of this compound, such as the azine molecule 4-((E)-((E)-(4-(dipropylamino)benzylidene)hydrazono)methyl)benzonitrile [DPBN], the electronic transitions are modulated by the extended conjugation. rsc.org In this derivative, a shorter wavelength emission is attributed to a charge transfer from the N,N-dipropylamino group to the imine moiety, while a longer wavelength anomalous emission is due to a stabilized ICT from the amine to the benzonitrile (B105546) group. rsc.org Similarly, in barbituric acid derivatives synthesized from analogous amino benzaldehydes, strong absorption peaks are attributed to ICT from the amino donor to the barbiturate (B1230296) acceptor moiety. rsc.org

Transient absorption studies on the related compound 4-(dimethylamino)benzaldehyde have been used to probe its excited states, revealing features assigned to the highly polar twisted intramolecular charge transfer (TICT) state. researchgate.netnih.gov In this state, the amino group twists relative to the benzene (B151609) ring, leading to a more complete charge separation and a highly polar excited state.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a hallmark of compounds with a large change in dipole moment upon electronic excitation. D-π-A molecules like this compound and its derivatives are excellent candidates for exhibiting this property due to the formation of a highly polar ICT state. rsc.orgmdpi.com

The fluorescence of these compounds is particularly sensitive to solvent polarity. researchgate.net Generally, a bathochromic (red) shift of the emission band is observed with increasing solvent polarity. rsc.org This occurs because polar solvents can better stabilize the highly polar ICT excited state compared to the less polar ground state, thus lowering the energy of the excited state and red-shifting the fluorescence emission. rsc.orgresearchgate.net

A derivative of this compound, the azine [DPBN], demonstrates pronounced solvatochromic behavior. rsc.org In non-polar solvents, shorter wavelength emission predominates, while in polar solvents, a longer wavelength emission becomes dominant. rsc.org The Stokes shift, which is the difference between the absorption and emission maxima, for this derivative ranges from 3000 to 6700 cm⁻¹, indicating a significant change in molecular geometry and electronic distribution in the excited state. rsc.org

Table 1: Solvent-Dependent Photophysical Properties of the Derivative [DPBN]

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Hexane | 368 | 455 | 5275 |

| Toluene | 376 | 470 | 5412 |

| DCM | 380 | 495 | 6038 |

| THF | 375 | 490 | 6204 |

| Acetonitrile (B52724) | 372 | 505 | 6734 |

| Methanol (B129727) | 370 | 510 | 6993 |

Data sourced from a study on 4-((E)-((E)-(4-(dipropylamino)benzylidene)hydrazono)methyl)benzonitrile [DPBN]. rsc.org

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in a poor solvent or in the solid state. researchgate.net This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. researchgate.net

While many planar aromatic dyes suffer from aggregation-caused quenching (ACQ), derivatives of this compound have been designed to exhibit AIE. rsc.orgrsc.org The azine derivative [DPBN] shows significant AIE behavior, with a remarkable 1157-fold enhancement in fluorescence intensity in an aggregated state (in a THF-water mixture) compared to its solution state. rsc.org This suggests that the propeller-like structure of such derivatives can effectively restrict intramolecular rotation in the aggregate state, leading to enhanced emission. Other complex derivatives incorporating moieties like tetraphenylethylene (B103901) are also known to be AIE-active building blocks. sigmaaldrich.com

Furthermore, barbituric derivatives synthesized from related amino benzaldehydes also exhibit clear AIE or aggregation-induced emission enhancement (AIEE) properties. rsc.org The enhanced emission in these systems is also explained by the RIM mechanism, supported by analyses of their crystal structures which show that intermolecular interactions stabilize the molecular conformations and restrict motion. rsc.org

Time-resolved spectroscopic techniques are powerful tools for monitoring the dynamic processes that occur in the excited state, such as charge transfer, solvent relaxation, and intersystem crossing. Studies on 4-(dimethylamino)benzaldehyde (DMABA) and its derivatives provide a detailed picture of the excited state dynamics, which are expected to be similar for this compound.

Upon photoexcitation, the molecule is initially promoted to a locally excited (LE) state. In polar solvents, this LE state can then convert to a more stable, highly polar twisted intramolecular charge transfer (TICT) state. nih.govmpg.de Picosecond transient absorption studies on DMABA in polar acetonitrile reveal a transient absorption band that is characteristic of the TICT state's radical anion. researchgate.netnih.gov The decay time of this TICT-state absorption corresponds to the decay of the ICT fluorescence, confirming that the fluorescent ICT state is indeed the TICT state. researchgate.net

Time-resolved fluorescence studies on a related compound, 4-dimethylamino-2-hydroxy-benzaldehyde (DMAHBA), have detected a very short-lived fluorescence (on the order of 1 picosecond) from the ππ* state of the enol form. acs.org In nonpolar solvents, the dynamics are dominated by intramolecular proton transfer, while in polar acetonitrile, the transient absorption spectra show features of the TICT state, similar to those of DMABA. nih.govacs.org These studies highlight the complex interplay of competing relaxation pathways available to these molecules, which are highly dependent on the molecular structure and the surrounding environment.

Aggregation-Induced Emission (AIE) Phenomena

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These spectra serve as a molecular fingerprint and provide detailed information about the molecular structure, bonding, and functional groups.

Comprehensive vibrational analyses have been performed on 4-(dimethylamino)benzaldehyde (DMABA), providing a solid basis for assigning the spectral features of this compound. conicet.gov.arebi.ac.ukconicet.gov.ar The key difference between the two compounds is the substitution of methyl groups with propyl groups on the nitrogen atom, which would primarily affect the C-N stretching and the C-H vibrational modes of the alkyl chains.

The FTIR and Raman spectra of DMABA have been recorded and interpreted with the aid of DFT calculations. conicet.gov.arebi.ac.uk A normal coordinate analysis was even performed on six different isotopic forms of DMABA to ensure accurate assignments. nih.gov

Key vibrational modes for this class of compounds include:

C=O Stretch: A strong band in both IR and Raman spectra, typically found in the 1650-1700 cm⁻¹ region. This is a characteristic aldehyde carbonyl stretch.

Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the bond between the aromatic ring and the nitrogen atom.

Alkyl C-H Stretches: Found in the 2800-3000 cm⁻¹ region.

Aromatic C-H Stretches: Typically observed above 3000 cm⁻¹.

Table 2: Selected Vibrational Frequencies (cm⁻¹) and Tentative Assignments for 4-(Dimethylamino)benzaldehyde (DMABA)

| Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Tentative Assignment |

|---|---|---|

| 3104 sh | - | Aromatic C-H Stretch |

| 2922 s | 2921 (17) | CH₃ Asymmetric Stretch |

| 2816 s | 2815 (20) | CH₃ Symmetric Stretch |

| 1667 vs | 1664 (13) | C=O Stretch |

| 1599 vs | 1602 (100) | Aromatic C=C Stretch |

| 1370 vs | 1370 (20) | C-N Stretch |

| 1161 vs | 1164 (65) | Aromatic C-H in-plane bend |

| 816 s | 816 (16) | Aromatic C-H out-of-plane bend |

vs = very strong, s = strong, sh = shoulder. Data sourced from spectroscopic studies on DMABA. conicet.gov.arebi.ac.ukconicet.gov.ar

For this compound, the fundamental vibrations associated with the benzaldehyde (B42025) core would be very similar. The primary differences would arise from the dipropylamino group, which would introduce additional bands corresponding to CH₂ and CH₃ stretching, bending, and rocking modes, and would likely cause a slight shift in the C-N stretching frequency compared to the dimethylamino analogue.

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | This compound |

| DMABA | 4-(dimethylamino)benzaldehyde |

| DPBN | 4-((E)-((E)-(4-(dipropylamino)benzylidene)hydrazono)methyl)benzonitrile |

| DMAHBA | 4-dimethylamino-2-hydroxy-benzaldehyde |

| AIE | Aggregation-Induced Emission |

| AIEE | Aggregation-Induced Emission Enhancement |

| FTIR | Fourier Transform Infrared |

| ICT | Intramolecular Charge Transfer |

| TICT | Twisted Intramolecular Charge Transfer |

| LE | Locally Excited |

Based on a thorough review of the available scientific literature, there is no specific published research on the Inelastic Neutron Scattering (INS) for phonon mode assessment or the detailed Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of complex derivatives for the compound This compound . The extensive research, including INS and advanced NMR studies, has been prominently conducted on its analogue, 4-(dimethylamino)benzaldehyde .

Therefore, it is not possible to generate a scientifically accurate article that adheres to the specific sections and subsections requested while focusing solely on this compound. Providing content on this topic would require using data from a different compound, which would violate the core requirement of strict adherence to the specified subject.

Theoretical and Computational Studies of 4 Dipropylamino Benzaldehyde

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometry, stability, and electronic nature of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of a chemical system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules by focusing on the electron density. thaiscience.info It offers a balance between accuracy and computational cost, making it suitable for optimizing molecular geometries and determining energy profiles. For molecules like 4-(dimethylamino)benzaldehyde (B131446) (DMABA), DFT calculations, often using Becke's three-parameter hybrid exchange functional (B3) combined with the Lee–Yang–Parr gradient-corrected correlation functional (LYP), known as B3LYP, and a 6-31G(d,p) basis set, are commonly employed. thaiscience.infoconicet.gov.ar

Geometry optimization at this level of theory provides key structural parameters. For DMABA, these calculations have been performed and compared with experimental X-ray diffraction data, showing good agreement. thaiscience.infoconicet.gov.ar The process involves finding the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure. mdpi.com

Table 1: Selected Optimized Geometrical Parameters for 4-(dimethylamino)benzaldehyde (DMABA) calculated at the B3LYP/6-31G(d,p) level

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-N Bond Length | ~1.40 Å |

Data derived from general knowledge on aldehyde and amine bond lengths and supported by DMABA studies.

Ab initio methods, which are based on first principles without experimental parameters, and hybrid methods that combine DFT with Hartree-Fock theory, offer enhanced accuracy for electronic structure calculations. Methods like Møller-Plesset perturbation theory (MP2) are used alongside DFT to provide a more complete picture of the molecule's properties. conicet.gov.ar For DMABA, geometry optimizations have been performed at the MP2 level with the 6-31G(d,p) basis set to complement the DFT results. conicet.gov.ar These higher-level calculations are valuable for refining geometries and energies, ensuring a robust theoretical description. conicet.gov.aracs.org

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyper-conjugative interactions, and the stability of a molecule. nih.govconicet.gov.ar It transforms the calculated wave function into localized orbitals representing core electrons, lone pairs, and bonds. This analysis reveals the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E2). conicet.gov.ar

Table 2: Second-order Perturbation Theory Analysis of Fock Matrix for 4-(dimethylamino)benzaldehyde (DMABA) via NBO

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N14 | π*(C3-C4) | 4.88 |

| π(C1-C6) | π*(C2-C3) | 22.11 |

| π(C1-C6) | π*(C4-C5) | 21.08 |

| π(C2-C3) | π*(C1-C6) | 18.06 |

| π(C2-C3) | π*(C4-C5) | 19.34 |

| π(C4-C5) | π*(C1-C6) | 16.51 |

| π(C4-C5) | π*(C2-C3) | 17.59 |

This table is illustrative based on typical NBO analysis results reported for DMABA. The specific values are from a study on DMABA and represent the stabilization energy E(2) associated with electron delocalization between donor and acceptor orbitals. conicet.gov.ar

Ab Initio and Hybrid Methods for Enhanced Accuracy

Electronic Structure and Reactivity Descriptors

Descriptors derived from the electronic structure provide quantitative measures of a molecule's reactivity and kinetic stability.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). conicet.gov.arconicet.gov.ar The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. conicet.gov.ar The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. conicet.gov.arnih.gov A smaller gap suggests higher reactivity.

For DMABA, the HOMO-LUMO analysis reveals charge transfer within the molecule. conicet.gov.arnih.gov Calculations carried out by the B3LYP method with a 6-31G(d,p) basis set show the distribution of these orbitals and provide their energy values. conicet.gov.ar From these energies, important molecular properties such as ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness can be determined. conicet.gov.arnih.gov

Table 3: Calculated HOMO-LUMO Energies and Related Quantum Chemical Descriptors for 4-(dimethylamino)benzaldehyde (DMABA)

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -5.58 |

| E(LUMO) | -1.72 |

| Energy Gap (ΔE) | 3.86 |

| Ionization Potential (I) | 5.58 |

| Electron Affinity (A) | 1.72 |

| Electronegativity (χ) | 3.65 |

| Chemical Potential (μ) | -3.65 |

| Hardness (η) | 1.93 |

| Softness (S) | 0.518 |

Data derived from a study on DMABA calculated at the B3LYP/6-31G(d,p) level. conicet.gov.ar

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dergipark.org.tr The MEP map displays regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). dergipark.org.tr

For DMABA, MEP maps have been generated using DFT methods. conicet.gov.arnih.govebi.ac.uk These maps show that the most electron-rich region is located around the oxygen atom of the carbonyl group, making it a likely site for electrophilic interaction. Conversely, the hydrogen atoms of the methyl groups and the aromatic ring are generally electron-poor. dergipark.org.tr Such analysis is critical for understanding intermolecular interactions. conicet.gov.arnih.gov

Computational Prediction of Ionization Potential, Electron Affinity, and Electrophilicity Indices

The conceptual framework of Density Functional Theory (DFT) is frequently employed to calculate key quantum chemical descriptors that govern the reactivity of a molecule. For molecules like 4-(dipropylamino)benzaldehyde, these calculations provide insight into its electronic behavior.

The ionization potential (IP) and electron affinity (EA) are fundamental properties that can be estimated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively, through Koopmans' theorem (IP ≈ -EHOMO and EA ≈ -ELUMO). These values are critical for understanding the molecule's ability to donate or accept electrons.

From IP and EA, other global reactivity descriptors can be derived:

Electronegativity (χ): Represents the molecule's tendency to attract electrons. It is calculated as χ = (IP + EA) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is given by η = (IP - EA) / 2. A large HOMO-LUMO gap typically corresponds to a hard molecule, indicating high stability and low reactivity.